5-Chloro-2,4-difluorobenzaldehyde

Catalog No.
S859697
CAS No.
695187-29-2
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,4-difluorobenzaldehyde

CAS Number

695187-29-2

Product Name

5-Chloro-2,4-difluorobenzaldehyde

IUPAC Name

5-chloro-2,4-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H

InChI Key

JQYSGEFOABIZKR-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)F)F)C=O

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C=O

5-Chloro-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. This compound features a benzene ring substituted with a chloromethyl group and two fluorine atoms at the 2 and 4 positions, along with an aldehyde functional group at the 1 position. It is typically a pale yellow liquid at room temperature and is recognized for its reactivity and utility in various chemical syntheses and applications.

  • Nucleophilic Substitution Reactions: The presence of halogen atoms allows this compound to participate in nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms.
  • Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol (5-chloro-2,4-difluorobenzyl alcohol) using reducing agents such as sodium borohydride.
  • Oxidation Reactions: Under specific conditions, it can be oxidized to form carboxylic acids.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of more complex organic molecules.

While specific biological activity data for 5-Chloro-2,4-difluorobenzaldehyde is limited, compounds with similar structures often exhibit significant biological properties. For example, derivatives of benzaldehyde are known to possess antimicrobial and antifungal activities. The unique combination of chlorine and fluorine substituents may enhance its interaction with biological targets, potentially influencing its pharmacological profile.

Several methods exist for synthesizing 5-Chloro-2,4-difluorobenzaldehyde:

  • Fluorination Reactions: Direct fluorination of chlorobenzaldehyde using fluorinating agents can yield 5-Chloro-2,4-difluorobenzaldehyde.
  • Halogen Exchange Reactions: Starting from 2,4-difluorobenzaldehyde, a chlorination reaction using chlorine gas or hydrogen chloride can introduce the chlorine atom at the desired position.
  • Grignard Reactions: Utilizing Grignard reagents on appropriate precursors can also facilitate the introduction of halogens and aldehyde functionalities.

5-Chloro-2,4-difluorobenzaldehyde finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive aldehyde group.
  • Agricultural Chemicals: This compound is used in developing agrochemicals, including herbicides and pesticides.
  • Material Science: It is involved in synthesizing polymers and other materials that require specific functional groups for enhanced properties.

Research into the interactions of 5-Chloro-2,4-difluorobenzaldehyde with biological molecules is essential for understanding its potential therapeutic applications. Studies may focus on:

  • Enzyme Inhibition: Investigating how this compound may inhibit or activate specific enzymes.
  • Receptor Binding: Analyzing its affinity for various receptors that could lead to pharmacological effects.
  • Toxicological Assessments: Evaluating any potential toxic effects on human health or environmental impact.

5-Chloro-2,4-difluorobenzaldehyde shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-fluorobenzaldehydeChlorine at position 2 and fluorine at position 4Lacks a second fluorine atom; different reactivity
3-Chloro-2-fluorobenzaldehydeChlorine at position 3 and fluorine at position 2Different substitution pattern affecting properties
5-Bromo-2,4-difluorobenzaldehydeBromine instead of chlorineMay exhibit different reactivity due to bromine's larger size
4-Chloro-3-fluorobenzaldehydeChlorine at position 4 and fluorine at position 3Different substitution pattern affecting reactivity

These compounds illustrate how variations in halogen positioning and type can significantly influence chemical behavior and potential applications. The unique arrangement of chlorine and fluorine in 5-Chloro-2,4-difluorobenzaldehyde contributes to its distinct reactivity profile compared to its analogs.

XLogP3

2.2

Wikipedia

5-Chloro-2,4-difluorobenzaldehyde

Dates

Modify: 2023-08-16

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